molecular formula C24H18FN3 B2501097 5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-28-8

5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2501097
CAS RN: 902278-28-8
M. Wt: 367.427
InChI Key: DSTXVHUSBHFFDB-UHFFFAOYSA-N
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Description

The compound "5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline" is a heterocyclic molecule that belongs to the class of pyrazoloquinolines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and tolyl groups suggests that this compound may exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrazoloquinolines can be achieved through various methods. One approach involves the preparation of 1-hydroxypyrazoloquinolines from 1-benzyloxypyrazole, where the pyridine B-ring is established in the terminal step. This method includes cyclization of a formyl group with an amino group of a 2-aminophenyl substituent, followed by a series of reactions including regioselective metalation, transmetalation, and palladium-catalyzed cross-coupling . Another sustainable approach for synthesizing quinoline derivatives is through acceptorless dehydrogenative coupling (ADC) catalyzed by a phosphine-free Mn(i) complex . Additionally, a dehydrogenative [2 + 2 + 1] heteroannulation using a methyl group as a one-carbon unit has been described for the synthesis of pyrazolo[3,4-c]quinolines .

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines can be characterized using various spectroscopic techniques. For instance, the synthesis of pyrazolo[4,3-a]quinindolines involved spectral (UV-Vis, FT-IR, NMR, and fluorescence) and analytical data to establish the structures of the synthesized compounds. Density functional theory (DFT) calculations can provide optimized geometry, relevant frontier orbitals, and prediction of NMR chemical shifts .

Chemical Reactions Analysis

Pyrazoloquinolines can participate in various chemical reactions. For example, the synthesis of pyrazolo[3,4-h]quinoline-3-carbonitriles through a one-pot, four-component domino strategy under solvent-free microwave conditions has been reported. These compounds can act as "turn-off" fluorescent chemosensors for Fe3+ ions . The regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines has also been developed to synthesize substituted pyrazoloquinolines with high selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines are influenced by their substituents. For example, the introduction of fluorine-containing substituents can affect parameters such as HOMO and LUMO levels, which are important for the performance of organic light-emitting diodes (OLEDs). The functionalization of these compounds can lead to changes in fluorescence intensity and other photophysical properties . Additionally, the antiproliferative activities of pyrazole-3-carboxamide derivatives against various human cancer cell lines have been evaluated, indicating the potential of these compounds in cancer treatment .

Scientific Research Applications

Antitubercular Activity

A study by Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, evaluating them for in vitro antimycobacterial activity against Mycobacterium tuberculosis. The study identified compounds with significant antitubercular potency, suggesting potential applications in tuberculosis treatment (Kantevari et al., 2011).

Anticancer Applications

Another research focus is the development of quinoline derivatives as anticancer agents. For instance, Şeyma Cankara Pirol et al. (2014) synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and evaluated their antiproliferative activities against human cancer cell lines, demonstrating promising cytotoxic activity and indicating potential for cancer therapy (Şeyma Cankara Pirol et al., 2014).

Fluorescence Studies and Light-emitting Applications

The exploration of pyrazolo[3,4-b]quinoline derivatives for their fluorescent properties has also been significant. Research by Linping Mu et al. (2010) on pyrazolo[3,4-b]quinoline derivatives highlighted their efficient organic fluorescent material characteristics, suitable for light-emitting devices. This work suggests their potential in developing new materials for organic light-emitting diodes (OLEDs) and other photonic applications (Linping Mu et al., 2010).

Drug Delivery Systems

A novel approach to anticancer therapy is represented by the development of drug delivery systems incorporating quinoline derivatives. Xiaohan Tian et al. (2018) synthesized an anticancer prodrug with a quinoline structure, demonstrating pH-sensitive release performance in a study that encapsulated the drug in chitosan. This indicates potential applications in targeted chemotherapy, offering a strategy for the effective delivery of anticancer agents with enhanced specificity and reduced side effects (Xiaohan Tian et al., 2018).

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-6-10-18(11-7-16)23-21-15-28(14-17-8-12-19(25)13-9-17)22-5-3-2-4-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTXVHUSBHFFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

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